Pseudourea, 2-tetradecyl-2-thio-, hydrochloride

Description

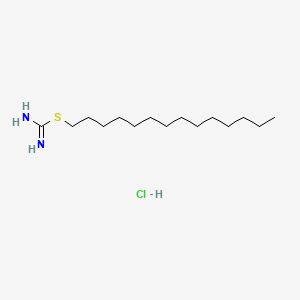

This compound belongs to the class of substituted pseudoureas, which are structurally related to thioureas but feature an imino group (=NH) adjacent to the sulfur atom.

The tetradecyl chain likely enhances lipophilicity, influencing membrane permeability and bioavailability. Thiopseudourea derivatives are known to interact with biological targets such as indoleamine-2,3-dioxygenase (IDO) and p53-MDM2/MDMX pathways, making them candidates for cancer therapeutics .

Properties

CAS No. |

5392-21-2 |

|---|---|

Molecular Formula |

C15H33ClN2S |

Molecular Weight |

309.0 g/mol |

IUPAC Name |

tetradecyl carbamimidothioate;hydrochloride |

InChI |

InChI=1S/C15H32N2S.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17;/h2-14H2,1H3,(H3,16,17);1H |

InChI Key |

JJEHCPKRIHQTRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCSC(=N)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of pseudourea derivatives such as 2-tetradecyl-2-thio-pseudourea hydrochloride typically involves the nucleophilic substitution or addition reactions where the thiourea or pseudourea core is functionalized with a long alkyl chain. The hydrochloride salt form is usually obtained by acidification with hydrochloric acid.

Stepwise Preparation Approach

Based on typical synthetic routes for thio-substituted pseudoureas with long alkyl chains, the following method can be outlined:

Step 1: Synthesis of 2-tetradecylthiourea Intermediate

The first step involves the reaction of tetradecylamine or a tetradecyl halide with thiourea or an equivalent sulfur-containing reagent to form the 2-tetradecylthiourea intermediate. This can be achieved by:

Reacting tetradecylamine with carbon disulfide (CS2) under basic conditions to form the dithiocarbamate intermediate, followed by treatment with an amine source to form the thiourea derivative.

Alternatively, direct alkylation of thiourea with tetradecyl halide under reflux in an appropriate solvent such as ethanol or acetonitrile.

Step 2: Conversion to Pseudourea Structure

The thiourea intermediate is then converted into the pseudourea structure by rearrangement or reaction with suitable reagents that introduce the pseudourea functionality, possibly involving controlled oxidation or substitution steps.

Step 3: Formation of Hydrochloride Salt

The free base pseudourea compound is treated with hydrochloric acid (HCl) in an organic solvent or aqueous medium to form the hydrochloride salt. This step enhances the compound's stability and solubility characteristics.

Representative Reaction Conditions

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Tetradecylamine + CS2 + base (e.g., NaOH), reflux | Formation of dithiocarbamate |

| 1 | Dithiocarbamate + amine source, reflux | Formation of 2-tetradecylthiourea |

| 2 | Thiourea derivative + oxidizing/rearranging agent | Conversion to pseudourea |

| 3 | Pseudourea + HCl in ethanol or water, stirring | Formation of hydrochloride salt |

Notes on Purification

- Crude product from each step is typically purified by recrystallization or chromatographic techniques.

- The hydrochloride salt is often isolated as crystalline solid by evaporation or precipitation.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Expected Product | Notes |

|---|---|---|---|

| Alkylation of thiourea | Tetradecyl halide, solvent, heat | 2-tetradecylthiourea intermediate | Requires controlled temperature |

| Rearrangement/oxidation | Suitable reagent (e.g., mild oxidant) | Pseudourea derivative | Reaction monitored by TLC or NMR |

| Acidification | HCl in ethanol/water | This compound | Salt formation improves stability |

Chemical Reactions Analysis

Types of Reactions: Tetradecyl carbamimidothioate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tetradecyl carbamimidothioate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: This compound has been studied for its potential antimicrobial and antiviral properties.

Medicine: Research has explored its use in drug delivery systems and as a potential therapeutic agent.

Industry: It is used in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of tetradecyl carbamimidothioate hydrochloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with enzymes and other proteins, inhibiting their activity. These interactions are mediated through the thiocyanate group and the long hydrophobic tetradecyl chain.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of pseudourea derivatives:

Key Observations :

- Alkyl Chain Length: Increasing alkyl chain length (e.g., decyl vs.

- Substituent Type : Aromatic substituents (e.g., benzyl) may confer distinct binding affinities to enzymes like IDO, whereas long alkyl chains (e.g., tetradecyl) may favor interactions with lipid bilayers or hydrophobic protein pockets .

Comparative Toxicity :

- Tetradecyl vs. Decyl Derivatives : The tetradecyl analog is expected to exhibit higher tissue accumulation due to lipophilicity but may also pose greater risks of off-target effects or chronic toxicity, as seen in structurally similar industrial compounds .

Biological Activity

Pseudourea, 2-tetradecyl-2-thio-, hydrochloride, a compound belonging to the class of thioureas, has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential applications in various fields, supported by case studies and research findings.

Chemical Structure and Synthesis

Pseudourea derivatives are characterized by the presence of a thiourea moiety, which enhances their biological activity. The synthesis typically involves the reaction of alkyl or aryl isocyanates with thiols or amines under controlled conditions. For instance, the synthesis of related compounds has been documented using dichloromethane and pyridine as solvents, yielding derivatives with significant biological profiles .

Biological Activity Overview

Pseudourea compounds exhibit a broad spectrum of biological activities, including:

- Antiviral : Demonstrated efficacy against various viral infections, including HIV and HCV.

- Antimicrobial : Effective against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory : Exhibits properties that reduce inflammation in various models.

- Cytotoxic : Certain derivatives show selective cytotoxicity towards cancer cells.

The biological importance of these compounds is largely attributed to their ability to interact with specific enzymes and receptors within biological systems.

1. Antimicrobial Activity

Research indicates that pseudourea derivatives possess significant antimicrobial properties. For example, studies have shown that these compounds can inhibit bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication. The IC50 values for some derivatives against Staphylococcus aureus were reported as low as 0.008 μg/mL, indicating potent activity compared to standard antibiotics .

2. Antiviral Activity

Pseudourea compounds have been investigated for their antiviral potential. They have shown effectiveness in inhibiting viral replication in various assays, making them candidates for further development as antiviral agents .

3. Anti-inflammatory Effects

The anti-inflammatory properties of pseudourea derivatives have been explored in several studies. These compounds have been shown to modulate inflammatory pathways and reduce cytokine production in vitro and in vivo .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of pseudourea derivatives against common pathogens. The results indicated that certain compounds exhibited broad-spectrum activity, albeit less potent than standard treatments like streptomycin. However, they showed promise as adjunct therapies due to their unique mechanisms of action .

Case Study 2: Cytotoxicity in Cancer Models

Another investigation focused on the cytotoxic effects of pseudourea derivatives on cancer cell lines. The findings revealed that some compounds selectively induced apoptosis in tumor cells while sparing normal cells, suggesting a favorable therapeutic index for potential cancer treatments .

Data Table: Biological Activities of Pseudourea Derivatives

| Activity Type | Specific Activity | IC50 Value |

|---|---|---|

| Antimicrobial | Against Staphylococcus aureus | 0.008 μg/mL |

| Antiviral | Inhibition of HIV replication | Not specified |

| Anti-inflammatory | Cytokine modulation | Not specified |

| Cytotoxic | Induction of apoptosis in cancer cells | Varies by compound |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pseudourea, 2-tetradecyl-2-thio-, hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pseudourea derivatives typically involves cyanamide and alkylation agents under acidic conditions. For example, methylisourea hydrochloride is synthesized via reaction of cyanamide with methyl chloride in the presence of hydrochloric acid . Adjusting stoichiometry, temperature (e.g., 50–60°C), and catalyst use (e.g., cuprous chloride) can significantly impact yield and byproduct formation. Prolonged heating (>24 hours) may enhance pseudourea content over carbodiimides .

Q. How can spectroscopic and chromatographic methods confirm the structural integrity of this compound?

- Methodological Answer : Infrared (IR) spectroscopy is critical for identifying functional groups, such as the thioamide (–C=S) stretch at ~1200–1250 cm⁻¹. Nuclear magnetic resonance (NMR) can resolve alkyl chain integration (e.g., tetradecyl protons at δ 1.2–1.4 ppm) and confirm substitution patterns. High-performance liquid chromatography (HPLC) with UV detection, as described in pharmacopeial assays for related compounds, ensures purity by quantifying impurities below 0.1% .

Q. What challenges arise during isolation of pseudourea derivatives, and how can they be mitigated?

- Methodological Answer : Pseudourea derivatives often form resinous byproducts during synthesis. Trituration with non-polar solvents (e.g., hexane) followed by recrystallization from ethanol/water mixtures improves purity. Vacuum filtration through 0.45-μm membranes, as recommended for pseudoephedrine hydrochloride assays, prevents colloidal suspensions .

Advanced Research Questions

Q. How does the tetradecyl chain influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The long alkyl chain introduces steric hindrance, slowing nucleophilic attacks. Kinetic studies using di-tert-butylamine in benzene at 50–60°C show delayed reaction initiation, requiring glacial acetic acid as a proton source to accelerate nucleophilic addition . Computational modeling (e.g., DFT) can further predict steric and electronic effects on transition states.

Q. What biological targets are associated with pseudourea derivatives, and which assays validate their activity?

- Methodological Answer : Pseudourea derivatives like NSC 146109 hydrochloride activate p53 by inhibiting MDMX, inducing apoptosis in breast cancer cells. Validated assays include:

- Western blotting : Detects p53 upregulation and downstream pro-apoptotic proteins (e.g., Bax).

- MTT assay : Quantifies cell viability reduction (IC₅₀ ~10 µM) .

- qPCR : Measures transcriptional activation of p53-responsive genes (e.g., PUMA).

Q. How do structural modifications (e.g., alkyl chain length) alter biological mechanisms of pseudourea derivatives?

- Methodological Answer : Comparative studies show that longer alkyl chains (e.g., tetradecyl) enhance membrane permeability but reduce solubility. In vitro permeability assays (e.g., Caco-2 monolayers) and logP measurements correlate chain length with bioavailability. For instance, replacing methyl with tetradecyl in NSC 146109 increases logP from 1.2 to 6.8, improving tissue penetration but requiring formulation adjustments (e.g., lipid-based carriers) .

Q. How can contradictory results in catalytic studies involving pseudourea derivatives be resolved?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., carbodiimide vs. pseudourea dominance) often stem from catalyst selection or solvent polarity. Replicating experiments under inert atmospheres (to exclude moisture) and using kinetic profiling (e.g., in situ IR) clarifies mechanistic pathways. For example, cuprous chloride favors carbodiimide formation, while acidic conditions stabilize pseudourea intermediates .

Data Contradiction Analysis

Q. What factors explain variability in reported biological activity data for pseudourea derivatives?

- Methodological Answer : Variability arises from:

- Assay conditions : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or serum concentrations alter IC₅₀ values.

- Impurity profiles : Residual solvents (e.g., benzene) in synthesized batches may exhibit off-target cytotoxicity.

- Statistical power : Small sample sizes (<3 replicates) inflate standard deviations. Meta-analyses of published datasets (e.g., using PRISMA guidelines) and orthogonal assay validation (e.g., CRISPR knockout of p53) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.